Ethyl 7-amino-2-oxoheptanoate
Description
Ethyl 7-amino-2-oxoheptanoate is an organic compound featuring a seven-carbon chain with an amino group at the seventh position, a ketone group at the second position, and an ethyl ester terminus. It serves as a critical intermediate in pharmaceutical synthesis, particularly in the production of methylphenidate derivatives, as evidenced by its role in patented processes for preparing d-threo-methylphenidate hydrochloride . Its structural versatility allows for functional group modifications, making it a valuable scaffold in medicinal chemistry.
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
ethyl 7-amino-2-oxoheptanoate |
InChI |
InChI=1S/C9H17NO3/c1-2-13-9(12)8(11)6-4-3-5-7-10/h2-7,10H2,1H3 |
InChI Key |
IIBRFDBGSZQNMH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)CCCCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-amino-2-oxoheptanoate typically involves multi-step organic reactions. One common method starts with the preparation of ethyl 7-chloro-2-oxoheptanoate, which can be synthesized through a Grignard reaction involving 1-bromo-5-chloropentane and magnesium, followed by condensation with diethyl oxalate . The resulting product undergoes further reactions to introduce the amino group, often through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification processes to ensure high yield and purity. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-amino-2-oxoheptanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Ethyl 7-amino-2-oxoheptanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 7-amino-2-oxoheptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and keto groups play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, and alteration of metabolic processes.
Comparison with Similar Compounds
Ethyl 7-Chloro-2-Oxoheptanoate
Structural Differences: Replaces the amino group with a chlorine atom. Molecular Formula: C₉H₁₅ClO₃ (vs. C₉H₁₇NO₃ for the amino variant) . Physical Properties:
Ethyl 7-(4-Biphenyl)-7-Oxoheptanoate
Structural Differences: Substitutes the amino group with a biphenyl moiety at the seventh position. Molecular Formula: C₂₁H₂₄O₃ (MW: 324.41) . Safety Profile:
- Handling: Requires alcohol-resistant foam for firefighting and self-contained breathing apparatus . Regulatory Status: No carcinogenic classification data available .
Ethyl-2,2-Dimethyl-7-Chloroheptanoate
Structural Differences: Incorporates dimethyl branching at the second carbon and a terminal chlorine atom. Molecular Formula: C₁₁H₂₁ClO₂ (MW: 220.73) . Physicochemical Impact: Branching likely reduces solubility compared to linear analogs like Ethyl 7-amino-2-oxoheptanoate.
7-(2-Ethoxyphenyl)-7-Oxoheptanoic Acid
Structural Differences : Replaces the ethyl ester with a carboxylic acid and introduces an ethoxyphenyl group.
Molecular Formula : C₁₅H₂₀O₄ (MW: 264.32) .
Handling : Strict storage guidelines (e.g., P201/P202 precautions) due to reactivity of the carboxylic acid group .
Comparative Analysis Table
Research Findings and Implications
- Reactivity: The amino group in this compound enhances nucleophilicity, facilitating its role in forming methylphenidate’s chiral centers . In contrast, chloro or aryl substituents (e.g., biphenyl) increase steric hindrance, altering reaction kinetics .
- Safety: Chlorinated analogs (e.g., Ethyl 7-chloro-2-oxoheptanoate) exhibit higher toxicity risks compared to amino derivatives, necessitating stricter handling protocols .
- Industrial Relevance: this compound’s pharmaceutical utility contrasts with biphenyl variants, which are niche intermediates in organic synthesis .
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